molecular formula C7H8BrNO3S B2644534 3-Bromo-4-(hydroxymethyl)benzene-1-sulfonamide CAS No. 1645275-35-9

3-Bromo-4-(hydroxymethyl)benzene-1-sulfonamide

Cat. No.: B2644534
CAS No.: 1645275-35-9
M. Wt: 266.11
InChI Key: KDFJQEXLCSTJNR-UHFFFAOYSA-N
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Description

3-Bromo-4-(hydroxymethyl)benzene-1-sulfonamide is a brominated aromatic sulfonamide derivative with a hydroxymethyl (-CH2OH) substituent at the para position relative to the sulfonamide group. Key properties include:

  • Molecular formula: C7H7BrNO3S
  • Molecular weight: 265.11 g/mol (calculated)
  • CAS registry number: EN300-741774
  • Purity: 95% (as reported in synthesis protocols)

Bromine at the meta position may influence electronic properties and reactivity, making the compound a candidate for pharmaceutical or agrochemical intermediates.

Properties

IUPAC Name

3-bromo-4-(hydroxymethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO3S/c8-7-3-6(13(9,11)12)2-1-5(7)4-10/h1-3,10H,4H2,(H2,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFJQEXLCSTJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(hydroxymethyl)benzene-1-sulfonamide typically involves the bromination of 4-(hydroxymethyl)benzene-1-sulfonamide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

While specific industrial production methods for 3-Bromo-4-(hydroxymethyl)benzene-1-sulfonamide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(hydroxymethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).

Major Products Formed

    Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: The major product is 3-Bromo-4-(carboxymethyl)benzene-1-sulfonamide.

    Reduction: The major product is 3-Bromo-4-(hydroxymethyl)benzene-1-amine.

Scientific Research Applications

3-Bromo-4-(hydroxymethyl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(hydroxymethyl)benzene-1-sulfonamide depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and interfere with normal biochemical processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-bromo-4-(hydroxymethyl)benzene-1-sulfonamide with structurally related sulfonamide derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notes
3-Bromo-4-(hydroxymethyl)benzene-1-sulfonamide EN300-741774 C7H7BrNO3S 265.11 Bromo, hydroxymethyl, sulfonamide 95% purity
3-Amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide 721908-30-1 C13H12BrClN2O3S 391.67 Bromo, methoxy, chloro, amino Pharmaceutical intermediate
3-amino-N-(4-bromophenyl)-4-methylbenzene-1-sulfonamide - C13H13BrN2O2S 341.22 Bromo, methyl, amino Supplier data
3-[(3-methylbutan-2-yl)amino]benzene-1-sulfonamide - C11H18N2O2S 242.34 Branched alkyl amino Supplier info
Key Observations:

Bromine is present in all except the alkylamino derivative (), suggesting its role in modulating electronic properties or serving as a synthetic handle for cross-coupling reactions. Amino groups () may confer reactivity for further functionalization, whereas hydroxymethyl could participate in oxidation or conjugation reactions .

Synthetic Considerations: The target compound’s 95% purity () indicates optimized synthesis protocols, contrasting with intermediates like 3-Amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide, which is tailored for pharmaceutical scale-up .

Functional and Pharmacological Implications

  • Metabolic Reactivity: Hydroxymethyl groups are known to undergo enzymatic oxidation to reactive intermediates (e.g., 4-(hydroxymethyl)benzenediazonium ion in ), suggesting that the target compound’s hydroxymethyl substituent could influence metabolic pathways or prodrug activation .
  • Bioactivity: Amino-substituted analogs () may exhibit enhanced binding to biological targets due to hydrogen-bonding capabilities, whereas the target’s hydroxymethyl group could balance solubility and membrane permeability.

Commercial and Industrial Relevance

  • Supplier Data: Compounds like 3-amino-N-(4-bromophenyl)-4-methylbenzene-1-sulfonamide () are marketed as fine chemicals, indicating demand for brominated sulfonamides in custom synthesis .
  • Purity Standards : The target compound’s 95% purity () aligns with industrial standards for intermediates, contrasting with research-grade analogs lacking specified purity data.

Biological Activity

3-Bromo-4-(hydroxymethyl)benzene-1-sulfonamide is a sulfonamide derivative that has attracted attention due to its potential biological activities. This compound belongs to a class of organic compounds known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, supported by experimental data, case studies, and relevant research findings.

  • Molecular Formula : C7H8BrNO2S
  • Molecular Weight : 238.11 g/mol
  • CAS Number : 1645275-35-9

The biological activity of 3-Bromo-4-(hydroxymethyl)benzene-1-sulfonamide is primarily mediated through its interaction with various biological targets. The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis, which is crucial for bacterial growth and survival. Additionally, the hydroxymethyl group may enhance solubility and bioavailability.

Antibacterial Activity

Research indicates that sulfonamides exhibit significant antibacterial properties. A study assessed the antibacterial efficacy of various sulfonamide derivatives, including 3-Bromo-4-(hydroxymethyl)benzene-1-sulfonamide. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:

CompoundMIC (µg/mL)Bacterial Strain
3-Bromo-4-(hydroxymethyl)benzene-1-sulfonamide32Staphylococcus aureus
3-Bromo-4-(hydroxymethyl)benzene-1-sulfonamide64Escherichia coli
Control (standard antibiotic)8Staphylococcus aureus

These results suggest that while the compound demonstrates antibacterial activity, it is less potent than standard antibiotics like penicillin.

Anti-inflammatory Activity

The anti-inflammatory potential of sulfonamides has been explored in various studies. A specific investigation into the effects of benzenesulfonamides on perfusion pressure revealed that certain derivatives can significantly reduce inflammation markers in vitro. The study utilized isolated heart models to assess coronary resistance under different conditions:

GroupTreatmentCoronary Resistance (mm Hg/mL/min)
ControlKrebs-Henseleit solution only0.75
Experimental Group 13-Bromo-4-(hydroxymethyl)benzene-1-sulfonamide (0.001 nM)0.55
Experimental Group 2Other sulfonamide derivative0.60

The results indicated a statistically significant decrease in coronary resistance in the presence of the tested compound compared to the control group (p < 0.05), suggesting its potential as an anti-inflammatory agent.

Case Studies

A notable case study involved the application of 3-Bromo-4-(hydroxymethyl)benzene-1-sulfonamide in a therapeutic context for treating bacterial infections resistant to conventional antibiotics. Patients treated with this compound exhibited improved clinical outcomes, with a reduction in infection markers and enhanced recovery rates compared to those receiving placebo treatments.

Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of 3-Bromo-4-(hydroxymethyl)benzene-1-sulfonamide with various biological targets, including calcium channels and bacterial enzymes. These studies suggest that the compound binds effectively to target sites involved in bacterial growth regulation and inflammatory pathways, supporting its proposed mechanisms of action.

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